molecular formula C13H22N2 B15328905 n1,n1-Dimethyl-n4-(3-methylbutan-2-yl)benzene-1,4-diamine

n1,n1-Dimethyl-n4-(3-methylbutan-2-yl)benzene-1,4-diamine

Cat. No.: B15328905
M. Wt: 206.33 g/mol
InChI Key: UQYAGVAEBHUMDM-UHFFFAOYSA-N
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Description

L2-b is a bifunctional molecule designed to target metal-amyloid-β (metal-Aβ) species in AD pathogenesis. Its structure comprises:

  • Core: Benzene-1,4-diamine backbone.
  • Substituents:
    • N1,N1-dimethyl groups (electron-donating, enhancing solubility and BBB permeability).
    • N4-(pyridin-2-ylmethyl) group (provides metal-chelating capability via pyridine nitrogen and methylene linker) .

Properties

Molecular Formula

C13H22N2

Molecular Weight

206.33 g/mol

IUPAC Name

4-N,4-N-dimethyl-1-N-(3-methylbutan-2-yl)benzene-1,4-diamine

InChI

InChI=1S/C13H22N2/c1-10(2)11(3)14-12-6-8-13(9-7-12)15(4)5/h6-11,14H,1-5H3

InChI Key

UQYAGVAEBHUMDM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)NC1=CC=C(C=C1)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n1,n1-Dimethyl-n4-(3-methylbutan-2-yl)benzene-1,4-diamine typically involves the reaction of benzene-1,4-diamine with appropriate alkylating agents. One common method is the alkylation of benzene-1,4-diamine with 3-methylbutan-2-yl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete substitution .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where benzene-1,4-diamine and the alkylating agent are continuously fed into a reactor. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

n1,n1-Dimethyl-n4-(3-methylbutan-2-yl)benzene-1,4-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while substitution reactions can produce various alkylated or acylated derivatives .

Scientific Research Applications

n1,n1-Dimethyl-n4-(3-methylbutan-2-yl)benzene-1,4-diamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism by which n1,n1-Dimethyl-n4-(3-methylbutan-2-yl)benzene-1,4-diamine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table compares L2-b with derivatives sharing the benzene-1,4-diamine core but differing in substituents:

Compound Name Substituent (N4 Position) Molecular Weight Key Features Stability BBB Permeability Biological Activity Reference
L2-b Pyridin-2-ylmethyl ~260 Bifunctional (metal chelation + Aβ interaction), antioxidant activity High Yes Dissolves Aβ aggregates
L1 (Precursor) Pyridin-2-ylmethylene ~258 Similar bifunctionality but with imine linkage Low Limited Unstable in aqueous solutions
SI80 4-Fluorophenyl-pyrazolylmethyl 357.19 Antifungal/antimicrobial potential Moderate Unknown Pending in vitro validation
8b (From ) 4-(Trifluoromethyl)phenethyl ~335 Increased lipophilicity (trifluoromethyl group) High Likely Targets hemoglobin peroxidase activity
Hybrid 17 (6-Chlorotacrine + L2-b core) 6-Chlorotacrine + pyridin-2-ylmethyl ~450 Dual action: AChE inhibition + Aβ modulation Moderate Yes IC₅₀ = 2.37 nM (AChE inhibition)

Functional Comparisons

Metal Chelation and Aβ Interaction
  • L2-b vs. L1 : L2-b replaces L1’s imine group with a stable methylene linker, improving aqueous stability while retaining bifunctionality .
  • L2-b vs. Hybrid 17 : Hybrid 17 integrates a tacrine moiety for acetylcholinesterase (AChE) inhibition but sacrifices specificity for metal-Aβ due to bulkier structure .
Pharmacokinetic Properties
  • L2-b vs. 8b : The trifluoromethyl group in 8b enhances lipophilicity (clogP ~3.8) but may reduce BBB penetration compared to L2-b (clogP ~2.5) .
  • L2-b vs. SI80: SI80’s pyrazolyl-fluorophenyl substituent increases molecular weight (357 vs.
Therapeutic Efficacy
  • L2-b : Reduces Aβ neurotoxicity in human neuroblastoma cells and dissolves Aβ plaques in AD brain homogenates .
  • L1: Limited to in vitro studies due to instability .

Research Findings and Mechanistic Insights

  • L2-b’s Stability : Replacing L1’s imine with a methylene group eliminated hydrolysis susceptibility, enabling in vivo applications .
  • Role of Substituents :
    • Pyridine in L2-b enables Cu²⁺/Zn²⁺ chelation, critical for disrupting metal-Aβ interactions .
    • N1,N1-dimethyl groups enhance solubility and passive diffusion across the BBB .
  • Comparative Neuroimaging : Carbon-11 and fluorine-18 radiolabeled L2-b analogs show promise in PET imaging of Aβ plaques .

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